[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate
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Overview
Description
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether bonds. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H32NO14P |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C21H32NO14P/c1-6-30-37(28,31-7-2)9-8-15-16(32-11(3)23)17(33-12(4)24)18(34-13(5)25)20(35-15)29-10-14-19(26)36-21(27)22-14/h14-18,20H,6-10H2,1-5H3,(H,22,27)/t14-,15+,16+,17-,18-,20-/m0/s1 |
InChI Key |
HQXCFFGHNMSVHI-URNBORRASA-N |
Isomeric SMILES |
CCOP(=O)(CC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@H]2C(=O)OC(=O)N2)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
Canonical SMILES |
CCOP(=O)(CCC1C(C(C(C(O1)OCC2C(=O)OC(=O)N2)OC(=O)C)OC(=O)C)OC(=O)C)OCC |
Origin of Product |
United States |
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